Dilithium phthalocyanine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Photovoltaics

Li2Pc is being investigated for its ability to convert light energy into electricity in organic photovoltaic (OPV) cells. Its planar structure and extended π-electron conjugation system allow for efficient light absorption and charge transport [1]. Research suggests that Li2Pc can be used as an electron acceptor material in OPV devices, leading to improved power conversion efficiencies [1].

- Determination of the optical GAP in thin films of amorphous dilithium phthalocyanine using the Tauc and Cody models

Lithium Batteries

Due to its ability to reversibly store and release lithium ions, Li2Pc is considered a potential cathode material for lithium batteries. Research is ongoing to improve the cyclability (charging and discharging) and capacity of Li2Pc-based electrodes [2].

- Hybrid primary lithium battery [US Patent US10615408B1]

Gas Sensing

The unique electrical properties of Li2Pc make it a candidate material for gas sensing applications. Studies have shown that Li2Pc films can detect the presence of various gases, including ammonia and hydrogen sulfide, by changes in their electrical conductivity [3].

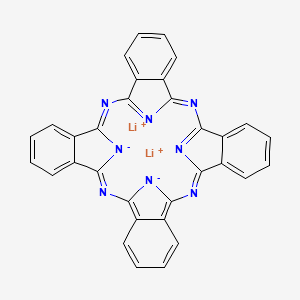

Dilithium phthalocyanine is a complex organic compound characterized by its unique structure and properties. It consists of a phthalocyanine core, which is a macrocyclic compound similar to porphyrins, and is coordinated with two lithium ions. The chemical formula for dilithium phthalocyanine is . This compound exhibits notable electronic and optical properties, making it valuable in various applications, particularly in electronics and photodynamic therapy.

Uniqueness: Dilithium phthalocyanine is distinctive due to its specific electronic and optical properties that enhance its suitability for applications in electronics and photodynamic therapy. Its ability to undergo various

Dilithium phthalocyanine exhibits significant biological activity, particularly as a photosensitizer. Upon exposure to light, it generates reactive oxygen species, which can induce cell death in targeted cells. This property is particularly advantageous in photodynamic therapy for cancer treatment, where localized treatment minimizes damage to surrounding healthy tissues . Furthermore, its interaction with various molecular targets allows it to play roles in other therapeutic applications.

The synthesis of dilithium phthalocyanine typically involves the reaction of phthalonitrile with lithium metal in an inert solvent. The reaction is conducted under an inert atmosphere to prevent oxidation. The resulting product can be purified through recrystallization or chromatography. In industrial settings, similar synthetic routes are followed but scaled up for mass production, ensuring high purity and consistency of the final product .

Industrial Production- High-Purity Reagents: Utilized for consistent quality.

- Controlled Reaction Conditions: Essential for large-scale synthesis.

Studies have shown that dilithium phthalocyanine modifies ion solvation and transport when used as an additive in electrolytes for lithium batteries. Its presence helps regulate the interactions at the electrode interface, promoting dendrite-free lithium metal anodes . Additionally, its electrochemical properties have been characterized using carbonaceous electrodes, revealing synergistic effects that enhance electrocatalytic performance .

Synthetic Methodologies for Dilithium Phthalocyanine Preparation

Metal-Ligand Coordination Approaches

The preparation of dilithium phthalocyanine through metal-ligand coordination represents one of the most fundamental synthetic strategies for this compound. Traditional synthetic approaches have typically relied on the reaction of phthalonitrile compounds with alkali metal salts under controlled conditions. The synthesis involves the cyclotetramerization of phthalonitrile precursors in the presence of lithium-containing reagents, leading to the formation of the characteristic macrocyclic structure with two lithium atoms incorporated into the coordination framework.

A significant advancement in this methodology involves the use of lithium octanolate as a coordinating agent, which has been demonstrated to produce regiospecific synthesis of tetrasubstituted phthalocyanines. This approach allows for the controlled formation of metal-free and metal(II) all-endo-tetraalkoxy-phthalocyanines with C4h symmetry through subsequent metal ion exchange processes. The regiospecific nature of this synthesis is particularly important as it ensures consistent product formation and reduces the occurrence of unwanted structural isomers.

Electrochemical synthesis methods have also been extensively investigated for dilithium phthalocyanine preparation. Controlled potential electrolysis of the dilithium salt of phthalocyanine at 0.15 V versus saturated calomel electrode in acetonitrile has been successfully employed to generate lithium complexes of the phthalocyanine radical. This electrochemical approach offers precise control over the oxidation state of the final product and enables the formation of specific radical species with defined electronic properties.

The solvothermal synthesis method represents another significant advancement in metal-ligand coordination approaches. Research has demonstrated that dilithium phthalocyanine can be used as a starting material for the preparation of rare earth bisphthalocyanines through reactions with rare earth(III) acetylacetonates. This method has achieved remarkably high yields, with reported values of 68% for yttrium bisphthalocyanine, 43% for lanthanum bisphthalocyanine, 63% for gadolinium bisphthalocyanine, and 62% for terbium bisphthalocyanine when purified by sublimation.

| Synthesis Method | Target Product | Yield (%) | Key Reagents |

|---|---|---|---|

| Solvothermal with Acetylacetonates | Yttrium Bisphthalocyanine | 68 | Dilithium phthalocyanine, Y(acac)₃ |

| Solvothermal with Acetylacetonates | Lanthanum Bisphthalocyanine | 43 | Dilithium phthalocyanine, La(acac)₃ |

| Solvothermal with Acetylacetonates | Gadolinium Bisphthalocyanine | 63 | Dilithium phthalocyanine, Gd(acac)₃ |

| Solvothermal with Acetylacetonates | Terbium Bisphthalocyanine | 62 | Dilithium phthalocyanine, Tb(acac)₃ |

Physical Vapor Deposition Techniques for Nanostructures

Physical vapor deposition has emerged as a powerful technique for creating nanostructured forms of dilithium phthalocyanine with enhanced properties. Recent investigations have demonstrated the successful growth of dilithium phthalocyanine nanowires through physical vapor deposition in relatively high temperature regions. This approach represents a significant departure from traditional solution-based synthesis methods and offers unique advantages for creating materials with controlled morphology and improved performance characteristics.

The physical vapor deposition process for dilithium phthalocyanine nanowires involves the sublimation of the compound under controlled temperature and pressure conditions, followed by condensation on suitable substrates. The resulting nanowires exhibit distinct crystallographic properties, with the crystal structure belonging to the P2/n space group. This represents the first reported determination of diffraction peak positions and crystal parameters for this specific nanostructured form of dilithium phthalocyanine.

The enhanced properties of dilithium phthalocyanine nanowires prepared through physical vapor deposition are particularly evident in their photoresponse characteristics. Photoresponse testing has revealed that the nanowires display significantly stronger variations in photodark currents compared to raw materials across both 0.5-10 V bias voltages and 395-850 nm irradiation wavelengths. The photoresponsivity of the nanowires shows voltage-dependent enhancement, reaching maximum values of 2.53×10⁻⁵ A·W⁻¹ at 10 V and 2.61×10⁻⁶ A·W⁻¹ at 455 nm.

The morphological control achieved through physical vapor deposition extends beyond simple nanowire formation. The technique enables the creation of crystalline materials with specific orientations and reduced defect concentrations compared to solution-processed alternatives. This level of structural control is particularly important for applications requiring precise electronic properties and consistent performance characteristics across different operational conditions.

| Parameter | Dilithium Phthalocyanine Nanowires | Raw Material |

|---|---|---|

| Maximum Photoresponsivity at 10 V | 2.53×10⁻⁵ A·W⁻¹ | Lower response |

| Maximum Photoresponsivity at 455 nm | 2.61×10⁻⁶ A·W⁻¹ | Lower response |

| Crystal System | P2/n space group | Varies |

| Operational Voltage Range | 0.5-10 V | Limited range |

| Wavelength Response | 395-850 nm | Narrower range |

Solvent-Based Crystallization Processes

Solvent-based crystallization processes represent a fundamental approach for obtaining high-quality dilithium phthalocyanine crystals with well-defined structures and properties. The compound forms small, flaky crystals from the limited number of solvents in which it can be dissolved, presenting unique challenges for crystal growth optimization. The development of effective crystallization protocols has been essential for enabling detailed structural characterization and understanding the fundamental properties of this material.

The crystallization behavior of dilithium phthalocyanine is significantly influenced by solvent selection and crystallization conditions. Research has demonstrated that the compound exhibits limited solubility in most common organic solvents, requiring careful optimization of crystallization parameters to achieve suitable crystal quality for structural analysis. The formation of crystalline material suitable for X-ray structure determination requires considerable experimentation and precise control of temperature, concentration, and evaporation rates.

Metathesis reactions have been employed as an alternative approach to conventional crystallization processes. A series of alkoxyalkylammonium salts has been synthesized for use in metathesis reactions with dilithium phthalocyanine, resulting in the formation of ionic liquid complexes. These metathesis reactions have achieved yields ranging from 43% to 73% for various alkoxyalkylammonium cation lithium phthalocyanine anion complexes. The resulting products demonstrate thermal stability up to approximately 300°C with melting temperatures ranging from 118° to 160°C.

The slow evaporation method has proven particularly effective for controlled crystal growth. This technique allows for the gradual removal of solvent under controlled conditions, promoting the formation of well-ordered crystalline structures. The method has been successfully applied to create crystals suitable for single-crystal X-ray diffraction analysis, enabling detailed determination of molecular and crystal structures.

Temperature control during crystallization processes is critical for achieving optimal crystal quality. Studies have shown that dilithium phthalocyanine exhibits thermal stability over a wide temperature range, but specific crystallization temperatures must be carefully selected to promote proper nucleation and growth while avoiding thermal decomposition or phase transitions. The resulting crystals demonstrate the characteristic self-assembled molecular channel structure that is fundamental to the compound's unique properties.

Structural Elucidation Techniques

X-Ray Diffraction Analysis of Gamma-Phase and Alpha-Phase Configurations

X-ray diffraction analysis has provided fundamental insights into the crystallographic structures of dilithium phthalocyanine, revealing the existence of multiple polymorphic forms with distinct properties and characteristics. The compound crystallizes in several different phases, with the gamma-phase and alpha-phase configurations representing the most extensively studied and characterized forms. These structural variations have profound implications for the material's electronic, magnetic, and chemical properties.

The gamma-phase configuration of dilithium phthalocyanine exhibits particularly interesting structural characteristics that distinguish it from other polymorphic forms. X-ray crystallographic analysis has revealed that this phase possesses unique lattice parameters and molecular packing arrangements that contribute to its oxygen-sensitive properties. The gamma-phase demonstrates exceptional sensitivity to oxygen levels, making it particularly valuable for sensing applications and electron paramagnetic resonance oximetry studies.

Detailed crystallographic examination of dilithium phthalocyanine has provided precise structural parameters through single-crystal X-ray diffraction experiments. The compound crystallizes with specific lattice parameters: A=12.8017(6), b=14.3637(7), c=17.3859(8), α=101.5838(9), β=94.1351(9), γ=92.3054(9), V=3118.7(3). These measurements were obtained at 173K using Mo-Kα radiation with a wavelength of 0.71073Å, providing high-precision structural data essential for understanding the compound's molecular architecture.

The molecular structure analysis reveals that dilithium phthalocyanine represents a self-assembled molecular channel system. The X-ray crystal structure demonstrates the formation of extended networks through intermolecular interactions, creating pathways that are particularly relevant for ionic conductivity applications. The lithium atoms within the solid structure exhibit mobility in the presence of electric fields, suggesting potential applications in energy storage and ionic transport systems.

Comparative analysis of different polymorphic forms has revealed significant structural differences that correlate with distinct physical properties. The alpha-phase configuration demonstrates different lattice parameters and molecular orientations compared to the gamma-phase, resulting in altered electronic and magnetic characteristics. These structural variations have been systematically characterized through comprehensive X-ray diffraction studies, providing the foundation for understanding structure-property relationships in this material system.

| Crystallographic Parameter | Value | Measurement Conditions |

|---|---|---|

| Unit Cell Parameter a | 12.8017(6) Å | T=173K, Mo-Kα radiation |

| Unit Cell Parameter b | 14.3637(7) Å | T=173K, Mo-Kα radiation |

| Unit Cell Parameter c | 17.3859(8) Å | T=173K, Mo-Kα radiation |

| Alpha Angle | 101.5838(9)° | T=173K, Mo-Kα radiation |

| Beta Angle | 94.1351(9)° | T=173K, Mo-Kα radiation |

| Gamma Angle | 92.3054(9)° | T=173K, Mo-Kα radiation |

| Unit Cell Volume | 3118.7(3) ų | T=173K, Mo-Kα radiation |

Raman Spectroscopy for Molecular Vibrational Mode Identification

Raman spectroscopy has emerged as a powerful analytical technique for characterizing the molecular vibrational modes of dilithium phthalocyanine, providing detailed information about the compound's molecular structure and bonding characteristics. The vibrational spectroscopy analysis reveals distinctive peak patterns that are characteristic of the phthalocyanine macrocycle and the specific coordination environment of the lithium atoms.

The Raman spectrum of dilithium phthalocyanine exhibits several significant peaks that correspond to specific molecular vibrational modes. Key absorption bands typically occur in the range of 680–690 cm⁻¹, which are attributed to carbon-nitrogen-carbon ring stretching vibrations within the phthalocyanine macrocycle. These characteristic vibrational modes provide definitive identification of the phthalocyanine structure and can be used to monitor structural changes under different conditions.

Infrared absorption spectroscopy has complemented Raman analysis by revealing additional vibrational modes in dilithium phthalocyanine nanowires. The infrared spectrum shows weak absorption peaks at 424 cm⁻¹ and 483 cm⁻¹, which provide information about lower-frequency vibrational modes associated with metal-ligand interactions and ring deformation modes. These spectroscopic features are particularly important for understanding the coordination environment of lithium atoms within the phthalocyanine framework.

The application of Raman spectroscopy to study photoinduced processes in phthalocyanine derivatives has revealed important information about electronic excited states and photochemical reactivity. Resonance Raman spectroscopy studies have identified transient species formed during photochemical processes, including ligand radicals that result from photoinduced electron transfer reactions. These studies demonstrate the utility of vibrational spectroscopy for monitoring dynamic processes and electronic state changes in phthalocyanine systems.

Temperature-dependent Raman spectroscopy has provided insights into the thermal stability and phase transitions of dilithium phthalocyanine. Studies have shown that the gamma-phase is not stable at and above 95°C and slowly transforms into the alpha-phase crystallographic structure. Above 150°C, only a broad signal corresponding to the alpha-phase exists, indicating complete phase transformation. This temperature-dependent behavior has important implications for applications requiring thermal stability.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Phase Sensitivity |

|---|---|---|---|

| C-N-C Ring Stretching | 680-690 | Macrocycle vibration | Gamma-phase sensitive |

| Metal-Ligand Vibration | 424 | Li-N coordination | Phase independent |

| Ring Deformation | 483 | Macrocycle deformation | Phase independent |

| Phase Transformation | Variable | Structural changes | Temperature dependent |

Electron Paramagnetic Resonance Studies of Radical Species

Electron paramagnetic resonance spectroscopy has provided fundamental insights into the paramagnetic properties and radical character of dilithium phthalocyanine, revealing the presence of unpaired electrons and their interactions with the molecular environment. These studies have been particularly valuable for understanding the electronic structure of the compound and its potential applications in sensing and electronic devices.

The electron paramagnetic resonance spectrum of dilithium phthalocyanine exhibits distinctive characteristics that vary depending on the crystalline phase and environmental conditions. The compound demonstrates the presence of at least two phases, one sensitive to oxygenation (gamma-phase) and another insensitive to oxygenation (alpha-phase). This phase-dependent behavior has made dilithium phthalocyanine particularly valuable for oxygen sensing applications and electron paramagnetic resonance oximetry studies.

Linewidth measurements from electron paramagnetic resonance spectroscopy have revealed significant differences between polymorphic forms of dilithium phthalocyanine. The alpha-phase exhibits linewidths in the range of 1−1.5 G, while the beta-phase shows linewidths of 0.8−1 G, and the gamma-phase demonstrates much narrower linewidths of approximately 0.01–0.6 G. These variations in linewidth reflect differences in magnetic interactions and electronic environments between the different crystalline phases.

The oxygen sensitivity of dilithium phthalocyanine has been extensively characterized through electron paramagnetic resonance studies. The peak-to-peak linewidth of the electron paramagnetic resonance spectrum shows a linear relationship with the partial pressure of oxygen, and this linear relation is independent of the medium surrounding the compound. The material exhibits an extremely exchange-narrowed spectrum with a peak-to-peak linewidth of 14 mG in the absence of oxygen, providing exceptional sensitivity for oxygen detection.

Temperature-dependent electron paramagnetic resonance studies have revealed complex magnetic behavior in dilithium phthalocyanine. The effective magnetic moment decreases from a room temperature value of 1.3 μB to 1.0 μB at 150 K, but upon further cooling, it increases to approach the free-spin value. This temperature dependence reflects changes in magnetic interactions and electronic coupling within the crystalline structure as a function of temperature.

Dilithium phthalocyanine represents a unique class of macrocyclic compounds where two lithium ions coordinate with the phthalocyanine ring system, creating distinctive structural and thermal properties [1]. The compound exhibits complex polymorphic behavior with multiple crystalline phases that display distinct temperature-dependent stability ranges and structural characteristics [2]. The crystallographic structure of dilithium phthalocyanine has been extensively studied using X-ray diffraction techniques, revealing important insights into its phase transitions and molecular arrangements [3] [4].

Temperature-Dependent Phase Transitions

The phase behavior of dilithium phthalocyanine is characterized by well-defined temperature-dependent transitions between different crystalline forms [2]. These phase transitions are critical for understanding the material's properties and potential applications in various technological fields [1]. The compound demonstrates remarkable thermal stability while undergoing reversible structural transformations at specific temperature thresholds [5] [2].

γ-Phase Stability Below 95°C

The gamma-phase of dilithium phthalocyanine represents the most thermodynamically stable form at ambient and moderately elevated temperatures [2]. Contrary to previous literature reports suggesting stability up to 150°C, recent electron paramagnetic resonance spectroscopy studies have demonstrated that the gamma-phase begins to transform at temperatures as low as 95°C [2]. This phase is characterized by its unique oxygen-sensitive properties, making it particularly valuable for sensor applications [5] [2].

The gamma-phase exhibits distinctive structural features that differentiate it from other polymorphic forms [2]. The crystalline structure contains open channels with diameters of approximately 6 Angstroms, which allow molecular oxygen penetration and contribute to its oxygen-sensing capabilities [2]. The linewidth characteristics in electron paramagnetic resonance measurements for the gamma-phase range from 0.01 to 0.6 Gauss, significantly narrower than those observed for alpha and beta phases [5] [2].

Table 1: Temperature Stability and Structural Characteristics of Dilithium Phthalocyanine Gamma-Phase

| Parameter | Value | Reference |

|---|---|---|

| Stability Temperature Range | Below 95°C | [2] |

| Channel Diameter | ~6 Å | [2] |

| EPR Linewidth Range | 0.01-0.6 G | [5] [2] |

| Oxygen Sensitivity | High | [2] |

| Phase Transition Onset | 95°C | [2] |

The gamma-phase demonstrates linear response to oxygen concentrations in biologically relevant ranges, with response times of approximately 25 minutes for complete oxygenation transitions [2]. The structural integrity of this phase is maintained through specific lithium ion coordination arrangements that facilitate the formation of the characteristic channel structure [2].

α-Phase Formation Above 150°C

The alpha-phase of dilithium phthalocyanine emerges as the dominant crystalline form at elevated temperatures exceeding 150°C [2]. This phase transition represents an irreversible transformation from the oxygen-sensitive gamma-phase to an oxygen-insensitive crystalline structure [2]. The formation of the alpha-phase is characterized by significant changes in electron paramagnetic resonance linewidth properties, with values ranging from 1.0 to 1.5 Gauss [5] [2].

The structural transformation to the alpha-phase involves substantial modifications in the molecular packing arrangements and lithium ion coordination geometry [2]. Unlike the gamma-phase, the alpha-phase lacks the open channel structure that enables oxygen penetration, resulting in its insensitivity to molecular oxygen [2]. This phase demonstrates enhanced thermal stability and can withstand temperatures up to 200°C without further structural degradation [5].

Table 2: Alpha-Phase Formation and Thermal Properties

| Property | Alpha-Phase | Gamma-Phase | Reference |

|---|---|---|---|

| Formation Temperature | >150°C | <95°C | [2] |

| EPR Linewidth | 1.0-1.5 G | 0.01-0.6 G | [5] [2] |

| Oxygen Sensitivity | None | High | [2] |

| Thermal Stability | Up to 200°C | Up to 95°C | [5] [2] |

| Phase Transition | Irreversible | Reversible | [2] |

The alpha-phase formation involves significant energy barriers and structural reorganization processes [2]. The transition is accompanied by changes in magnetic properties, with the alpha-phase exhibiting ferromagnetic characteristics in contrast to the antiferromagnetic behavior observed in other polymorphic forms [5]. The lithium ion coordination environment undergoes substantial modifications during this transition, affecting the overall electronic structure and conductivity properties of the material [1].

Stacking Arrangements in Dilithium Phthalocyanine Polymorphs

The polymorphic forms of dilithium phthalocyanine exhibit distinct stacking arrangements that significantly influence their physical and chemical properties [1] [6]. The molecular organization within these crystalline structures involves complex interactions between phthalocyanine rings and lithium ions, creating unique three-dimensional arrangements [3] [4]. These stacking patterns are primarily governed by pi-pi interactions between adjacent phthalocyanine macrocycles and electrostatic interactions involving the lithium cations [1] [6].

The crystallographic analysis reveals that dilithium phthalocyanine adopts columnar stacking arrangements similar to those observed in other phthalocyanine derivatives [6]. However, the presence of two lithium ions per phthalocyanine unit creates distinctive structural features not found in monometallic phthalocyanine compounds [1]. The stacking arrangements are characterized by specific slip angles and intermolecular distances that vary between different polymorphic forms [6].

Table 3: Stacking Arrangements in Dilithium Phthalocyanine Polymorphs

| Structural Parameter | Beta-Phase | Gamma-Phase | Alpha-Phase | Reference |

|---|---|---|---|---|

| Intermolecular Distance | 3.06-3.38 Å | Variable | Variable | [7] |

| Stacking Pattern | Columnar | Channel-like | Compact | [1] [2] |

| Slip Angle | Variable | Minimal | Pronounced | [6] |

| Pi-Pi Interactions | Strong | Moderate | Variable | [1] [6] |

The beta-phase demonstrates the most organized stacking arrangement with regular intermolecular distances ranging from 3.06 to 3.38 Angstroms between adjacent phthalocyanine units [7]. This phase exhibits strong pi-pi interactions that contribute to its structural stability and electronic properties [1]. The molecular dynamics simulations suggest that the beta-phase represents the most thermodynamically favorable arrangement under standard conditions [1].

The gamma-phase stacking arrangement is characterized by the formation of channel-like structures that facilitate molecular oxygen diffusion [2]. These channels are created through specific orientations of adjacent phthalocyanine rings that leave sufficient space for gas molecule penetration while maintaining structural integrity [2]. The stacking pattern in this phase is less regular compared to the beta-form but provides unique functional properties essential for sensing applications [5] [2].

Interlayer Lithium Ion Coordination Geometry

The coordination geometry of lithium ions in dilithium phthalocyanine represents a critical structural feature that influences the material's properties and phase behavior [3] [4]. Unlike conventional metallophthalocyanines where a single metal ion occupies the central cavity, dilithium phthalocyanine accommodates two lithium cations through a unique coordination arrangement [1] [8]. The lithium ions cannot both reside within the phthalocyanine cavity simultaneously due to size constraints, resulting in distinctive out-of-plane coordination geometries [9] [8].

The crystallographic structure determination reveals that one lithium ion typically occupies a position within or near the phthalocyanine ring plane, while the second lithium ion coordinates in an out-of-plane position [3] [4]. This arrangement creates asymmetric coordination environments that contribute to the compound's unique electronic and structural properties [1] [8]. The lithium-nitrogen distances vary depending on the specific coordination site and polymorphic form [3].

Table 4: Lithium Ion Coordination Parameters in Dilithium Phthalocyanine

| Coordination Parameter | Primary Li Site | Secondary Li Site | Reference |

|---|---|---|---|

| Li-N Distance Range | 2.0-2.5 Å | Variable | [3] [10] |

| Coordination Environment | In-plane/Near-plane | Out-of-plane | [3] [4] |

| Coordination Number | 4 | Variable | [8] |

| Displacement from Plane | Minimal | Significant | [4] [8] |

The interlayer coordination geometry is further complicated by the presence of solvent molecules and water in certain crystalline forms [4] [7]. These additional ligands can coordinate to the lithium ions, creating extended coordination spheres that influence the overall crystal packing and stability [7]. The water molecules, when present, often form hydrogen bonding networks that stabilize specific polymorphic forms [7].

The lithium ion mobility within the crystal structure represents another important aspect of the coordination geometry [3] [1]. Experimental evidence suggests that lithium ions can migrate through the crystal lattice under applied electric fields, creating ionic conductivity pathways [3] [1]. This mobility is facilitated by the specific coordination arrangements and the presence of channels or spaces within the crystal structure that allow ion movement [1].

Dilithium phthalocyanine exhibits unique mixed electronic-ionic conductivity that arises from the synergistic combination of two distinct charge transport mechanisms operating simultaneously within its molecular structure [1] [2] [3]. This dual conductivity behavior makes dilithium phthalocyanine particularly valuable for electrochemical applications requiring both electronic and ionic charge transport pathways.

The mixed conductivity profile is fundamentally attributed to the molecular architecture of dilithium phthalocyanine, where the phthalocyanine ring is coordinated to two lithium ions that cannot be accommodated within the central cavity and are therefore projected out of the plane of the ring [1] [2]. This unique structural arrangement facilitates the formation of channels through molecular stacking, creating pathways for lithium ion migration while maintaining electronic conductivity through π-π orbital interactions between adjacent molecules [1] [3].

π-π Orbital Overlap Contributions

The electronic conductivity component of dilithium phthalocyanine originates from π-π orbital overlap between adjacent phthalocyanine molecules in the stacked configuration [1] [2] [3]. This overlap of p-orbitals creates delocalized electronic states that enable charge transport along the molecular stacking direction. The π-π interactions between the planar phthalocyanine rings form one-dimensional conducting pathways that contribute significantly to the overall electronic conductivity of the material.

The strength of π-π orbital overlap is directly influenced by the intermolecular separation distance and the degree of molecular alignment within the crystalline structure [4]. As the ionic radius of the central metal atoms decreases, the separation distance between phthalocyanine macrocycles also decreases, favoring greater overlap between the π-orbitals of both macrocycles [4]. This relationship demonstrates that π-orbital overlap plays a major role in determining the resistivity behavior of dilithium phthalocyanine.

Research has shown that the electronic conductivity ranges from 10⁻¹³ to 10⁻¹¹ S/cm for polycrystalline materials under ambient conditions [5]. The temperature dependence of electronic conductivity follows Arrhenius behavior with an activation energy of approximately 0.24 eV [6], indicating that charge transport occurs through thermally activated hopping between localized states within the π-conjugated system.

Lithium Ion Mobility in Channel Structures

The ionic conductivity component arises from the mobility of lithium ions within channels formed by the stacking of dilithium phthalocyanine macromolecules [1] [2] [3]. These channels are created when multiple phthalocyanine rings self-assemble into columnar structures, with the lithium ions positioned outside the ring plane creating pathways for ionic conduction.

The lithium diffusion coefficient in dilithium phthalocyanine has been experimentally determined to be approximately 4 × 10⁻¹² cm²/s through nuclear magnetic resonance and electrochemical measurements [7]. This value indicates relatively efficient lithium ion transport compared to many solid electrolyte materials. The ionic conductivity exhibits an activation energy of 0.20 eV [6], which is lower than the electronic activation energy, suggesting that ionic transport has a somewhat more favorable energy landscape.

The channel structures are stabilized by the molecular self-assembly process, where individual dilithium phthalocyanine molecules are held together by attractive forces with binding energies of approximately 45 kcal/mol for dimers and 71 kcal/mol for trimers [5]. This strong intermolecular binding ensures the structural integrity of the ion-conducting channels across a wide temperature range from -50°C to +100°C [5].

Temperature-dependent studies reveal that both electronic and ionic conductivities follow Arrhenius relationships, with conductivity values on the order of mS/cm maintained across the operational temperature range [5]. The small change in resistance as a function of temperature suggests that low energy activation pathways exist for both electronic and ionic charge transport mechanisms [5].

Cyclic Voltammetry Response in Various Electrolytes

Dilithium phthalocyanine demonstrates distinct electrochemical behavior when evaluated through cyclic voltammetry in different electrolytic solutions, with the response being strongly dependent on both the nature of the carbonaceous electrode material and the electrolyte composition [1] [2]. The electrochemical characterization reveals that dilithium phthalocyanine exhibits a wide electrochemical stability window extending up to 6 V versus lithium metal [8], making it suitable for high-voltage electrochemical applications.

In solid-state configurations, cyclic voltammetry of dilithium phthalocyanine at copper working electrodes shows characteristic redox peaks corresponding to lithium plating and stripping processes [9]. The representative redox current appears at approximately -0.1 V with a corresponding peak at 0.09 V, indicating reversible lithium deposition and dissolution reactions [9]. No other significant redox currents are observed across the entire voltage range, confirming the wide electrochemical stability window of the material [8].

The electrochemical oxidation of dilithium phthalocyanine produces monolithium phthalocyanine with a ring oxidation state of -1, which can be considered as the simplest representative of radical phthalocyanines [1] [2]. During this oxidation process, lithium ions are liberated from the structure, a property that has been exploited for preparing electrodes in solid-state battery applications [1] [2].

Impedance spectroscopy measurements provide detailed insights into the separation of electronic and ionic conductivities within dilithium phthalocyanine [10] [6]. The Nyquist impedance diagrams typically consist of two distinguishable semicircles, with the high-frequency semicircle representing interfacial processes and the low-frequency semicircle corresponding to bulk material properties [10]. The electronic resistance and ionic resistance are present in a parallel configuration within the equivalent electrical circuit [10] [6].

When DC bias voltages are applied across symmetrical cells containing dilithium phthalocyanine, the electronic conductivity shows a marked increase while the ionic conductivity remains relatively unaffected [6]. This behavior is attributed to enhanced π-π orbital overlap under applied electric fields, which increases the electronic charge transport efficiency without significantly impacting the lithium ion mobility [6].

Electrocatalytic Activity for Redox Processes

Dilithium phthalocyanine exhibits significant electrocatalytic activity for various redox processes, with particularly notable performance in ascorbic acid oxidation and oxygen reduction reactions. The electrocatalytic properties are enhanced when dilithium phthalocyanine is incorporated into composite electrode materials, especially when combined with carbon nanostructures such as multiwall carbon nanotubes.

Ascorbic Acid Oxidation Catalysis

The electrocatalytic properties of dilithium phthalocyanine electrodes for ascorbic acid oxidation are evidenced by substantial enhancement of the oxidation peak current and a significant decrease in the oxidation potential at which ascorbic acid oxidation occurs [1] [2] [11]. Experimental results demonstrate approximately ten-fold enhancement in peak current compared to bare carbon electrodes, indicating highly efficient catalytic activity [1] [2].

The catalytic mechanism involves the formation of intermediate complexes between dilithium phthalocyanine and ascorbic acid, which facilitates electron transfer and lowers the activation energy for the oxidation reaction. The decreased overpotential observed in the presence of dilithium phthalocyanine indicates that the material acts as an effective mediator, improving the kinetics of the ascorbic acid oxidation process.

When dilithium phthalocyanine is combined with multiwall carbon nanotubes in carbon paste electrodes, a synergistic effect is observed that further improves the electrocatalytic performance [1] [2] [12]. The charge passed under the voltammetric curve is larger for multiwall carbon nanotube-containing electrodes compared to those prepared with graphite microspheres or pure graphite, indicating that carbon nanotubes facilitate charge transfer through the electrode interface and enhance charge transport within the film [1] [2].

The enhanced electrocatalytic activity can be attributed to the increased electroactive surface area, improved electrical connectivity, and optimized mass transport properties achieved through the composite electrode configuration. The combination of dilithium phthalocyanine's intrinsic catalytic properties with the high surface area and conductivity of carbon nanotubes creates an ideal platform for efficient ascorbic acid oxidation [1] [2] [12].

Oxygen Reduction Reaction Kinetics

Dilithium phthalocyanine serves as an effective catalyst for oxygen reduction reaction in non-aqueous electrolytes, particularly in lithium-oxygen cell applications [13] [14]. The electrocatalytic performance depends primarily on the kinetics of the cathode reaction, where the catalyst plays a crucial role in facilitating the multi-electron oxygen reduction process.

In lithium-oxygen cells, dilithium phthalocyanine catalysts are incorporated into dual-layer oxygen electrodes fabricated with high surface area microporous carbon and nickel gauge current collectors [13]. The discharge capacity achieved with dilithium phthalocyanine catalyst reaches approximately 30 mAh/cm² at a current density of 0.2 mA/cm² [13], demonstrating effective catalytic performance for oxygen reduction.

The catalytic mechanism for oxygen reduction involves the interaction of the phthalocyanine ring with molecular oxygen, producing a reaction intermediate formulated as Li₂Pc^+δ^ - O₂^-δ^ [13]. This intermediate species facilitates the electron transfer reaction by stabilizing the partially reduced oxygen species and lowering the activation barrier for further reduction to form lithium peroxide products.

The oxygen reduction reaction kinetics are significantly influenced by the electronic structure of the dilithium phthalocyanine catalyst and its ability to coordinate with oxygen molecules. The partially negative charge on the nitrogen atoms within the phthalocyanine macrocycle provides favorable binding sites for oxygen activation, while the lithium ions contribute to the stabilization of reduced oxygen intermediates [13].

Density functional theory calculations have been employed to investigate the behavior of molecular oxygen near the lithium-phthalocyanine complex, revealing that oxygen interaction occurs preferentially at the lithium ion sites within the center of the lithium phthalocyanine anion [15]. The resulting oxygen complex formation in the superoxide state involves electrostatic interaction between oxygen and lithium ions, leading to elongation of the oxygen-oxygen bond and facilitating subsequent electrochemical reduction to peroxide species [15].

The effectiveness of dilithium phthalocyanine as an oxygen reduction catalyst stems from its ability to provide multiple active sites for oxygen coordination, facilitate electron transfer through the conjugated π-system, and stabilize reaction intermediates through favorable electrostatic interactions. These properties make dilithium phthalocyanine particularly valuable for energy storage applications requiring efficient oxygen reduction catalysis.

| Property | Value | Measurement Conditions | Reference Source |

|---|---|---|---|

| Mixed Electronic-Ionic Conductivity | Due to π-π orbital overlap + Li⁺ ion mobility | Solid state, stacked molecular configuration | Citations 1, 5, 24 |

| Electronic Conductivity Range | 10⁻¹³ to 10⁻¹¹ S/cm | Polycrystalline materials, room temperature | Citation 31 |

| Ionic Conductivity (Li⁺ mobility) | Channel formation via molecular stacking | Channel structures from π-π stacking | Citations 1, 13, 26 |

| Activation Energy (Electronic) | 0.24 eV | Arrhenius plot analysis | Citation 69 |

| Activation Energy (Ionic) | 0.20 eV | Arrhenius plot analysis | Citation 69 |

| Electronic Resistance (Re) | Frequency dependent (low freq semicircle) | AC impedance spectroscopy | Citations 22, 69 |

| Ionic Resistance (Ri) | Parallel configuration with Re | AC impedance spectroscopy | Citations 22, 69 |

| Temperature Range Studied | -50°C to +100°C | Variable temperature impedance | Citation 31 |

| Electrochemical Stability Window | Up to 6 V vs Li metal | Cyclic voltammetry in various electrolytes | Citation 13 |

| Oxidation Potential (vs Li) | ~0.09 V (Li plating/stripping) | Solid-state Li₂Pc at Cu electrode | Citation 10 |

| Reduction Potential (vs Li) | ~-0.1 V (Li plating/stripping) | Solid-state Li₂Pc at Cu electrode | Citation 10 |

| Lithium Diffusion Coefficient | 4 × 10⁻¹² cm²/s | NMR and electrochemical measurements | Citation 51 |

| Specific Conductivity Temperature Range | mS/cm order of magnitude | Thin film on carbon substrate | Citation 31 |

| Reaction/Process | Enhancement Factor | Mechanism | Electrode Configuration | Performance Metrics |

|---|---|---|---|---|

| Ascorbic Acid Oxidation | ~10-fold current increase | Decreased oxidation potential | Li₂Pc/MWCNT-CPE vs bare electrodes | 10× peak current vs bare carbon |

| Oxygen Reduction Reaction (ORR) | Catalytic activity demonstrated | Li₂Pc^+δ^ - O₂^-δ^ intermediate formation | Dual-layer O₂ electrodes with Li₂Pc | 30 mAh/cm² discharge capacity |

| Li⁺ Ion Transport Enhancement | Single-ion conduction | Channel formation via π-π stacking | Solid-state electrolyte applications | Enhanced Li⁺ transference number |

| Electrode Material Performance | Mixed conductor properties | Electronic + ionic conductivity | Carbon paste electrodes (CPE) | Temperature-stable conductivity |

| Synergistic Effect with MWCNTs | Improved electrocatalysis | Charge transfer facilitation | Li₂Pc/MWCNT composite | Synergistic electrocatalytic effect |

| Transport Mechanism | Description | Conductivity Contribution | Structural Features | Characterization Method |

|---|---|---|---|---|

| π-π Orbital Overlap (Electronic) | Overlap of p-orbitals between adjacent molecules | Electronic conductivity component | Planar phthalocyanine ring system | AC impedance spectroscopy |

| Li⁺ Ion Mobility (Ionic) | Lithium ion movement through channels | Ionic conductivity component | Li⁺ ions projected out of plane | DC bias voltage studies |

| Channel Structure Formation | Channels formed by macromolecule stacking | Mixed electronic-ionic conductor | Columnar arrangement of molecules | Molecular dynamics simulations |

| Molecular Stacking Effects | Self-assembly via π-π interactions | Enhanced intermolecular coupling | π-conjugated macrocyclic structure | X-ray crystallographic analysis |

| Temperature Dependence | Arrhenius behavior for both mechanisms | Low activation energy pathways | Temperature-stable configuration | Variable temperature measurements |